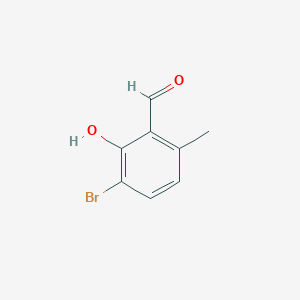

3-Bromo-2-hydroxy-6-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

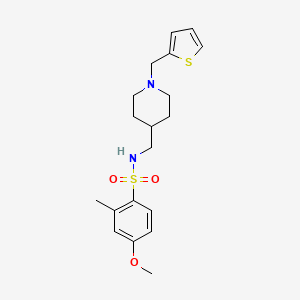

“3-Bromo-2-hydroxy-6-methylbenzaldehyde” is a bromobenzaldehyde derivative . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide. The product is then purified by recrystallization to obtain the desired crystalline powder.Molecular Structure Analysis

The molecular formula of “this compound” is C8H7BrO2 . The molecular weight is 215.05 . The InChI key is KENOFQNBRKBLPA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications

Biomedical Applications

3-Bromo-2-hydroxy-6-methylbenzaldehyde has been utilized in the synthesis of new compounds with potential applications in biomedical fields. For instance, a study by Ryzhkova, Ryzhkov, and Elinson (2020) detailed the electrochemically induced transformation of 3-methylbenzaldehyde to create a compound for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Synthesis and Analysis

The compound has been a subject of interest in chemical synthesis and analysis. Otterlo et al. (2004) reported an unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde, demonstrating the complexity and variability in chemical reactions involving related compounds (Otterlo et al., 2004).

Electrochemistry

In electrochemical studies, 2-hydroxy-5-bromobenzaldehyde polyacrylamide demonstrated distinct electroactive behavior, as explored by Hasdemir, Deletioglu, Solak, and Sarı (2011). Their research provides insights into the electrochemical properties of derivatives of this compound (Hasdemir et al., 2011).

Environmental Transformations

Neilson, Allard, Hynning, and Remberger (1988) investigated the environmental transformations of halogenated aromatic aldehydes, including derivatives of this compound, by anaerobic bacteria. This study is crucial in understanding the environmental impact and biodegradability of such compounds (Neilson et al., 1988).

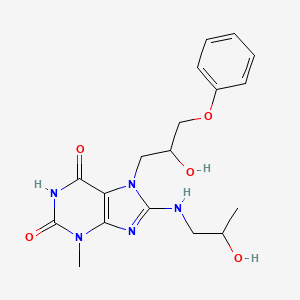

Fluorescent pH Sensor

A derivative of this compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, was identified as a highly selective fluorescent pH sensor by Saha et al. (2011). This highlights its potential application in biological research (Saha et al., 2011).

Hydrolysis in Ionic Liquids

The hydrolysis reaction of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid was studied by Liu Chang-chun (2009), showcasing the potential for novel reaction mediums and processes in the synthesis of such compounds (Liu Chang-chun, 2009).

Gas Chromatography Analysis

Shi Jie (2000) explored the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, demonstrating the compound’s role in analytical chemistry (Shi Jie, 2000).

Antioxidant Activity

The antioxidant activity of related compounds, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, was studied by Rijal, Haryadi, and Anwar (2022), suggesting potential applications in health and nutrition (Rijal, Haryadi, & Anwar, 2022).

Safety and Hazards

“3-Bromo-2-hydroxy-6-methylbenzaldehyde” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name |

3-bromo-2-hydroxy-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENOFQNBRKBLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2674167.png)

![1-[Cyclohexylidene((2)H)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2674169.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)